N-Nitroso Vonoprazan-13C,d3

Catalog No.
S12846496
CAS No.
M.F
C17H15FN4O3S
M. Wt
378.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Nitroso Vonoprazan-13C,d3

Product Name

N-Nitroso Vonoprazan-13C,d3

IUPAC Name

N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-N-(trideuterio(113C)methyl)nitrous amide

Molecular Formula

C17H15FN4O3S

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C17H15FN4O3S/c1-21(20-23)11-13-9-17(15-6-2-3-7-16(15)18)22(12-13)26(24,25)14-5-4-8-19-10-14/h2-10,12H,11H2,1H3/i1+1D3

InChI Key

XEITYWHMJMTWQY-KQORAOOSSA-N

Canonical SMILES

CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)N=O

Isomeric SMILES

[2H][13C]([2H])([2H])N(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)N=O

N-Nitroso Vonoprazan-13C,d3 is a highly specialized stable isotope-labeled internal standard (SIL-IS) engineered specifically for the ultra-trace quantification of N-nitroso vonoprazan (NVP), a critical Nitrosamine Drug Substance-Related Impurity (NDSRI). With global regulatory agencies (FDA, EMA) enforcing strict Acceptable Intake (AI) limits for highly potent NDSRIs like NVP—often capped as low as 96 ng/day—pharmaceutical manufacturers require analytical methods capable of parts-per-billion (ppb) detection [1]. This customized +4 Da mass-shifted standard allows for precise LC-MS/MS and GC-MS/MS calibration, correcting for extraction losses, sample preparation variability, and matrix-induced ion suppression during the analysis of complex vonoprazan active pharmaceutical ingredient (API) batches and formulated tablet matrices.

Research Fit

Workflow LC-MS/MS Trace Quantification
Role Stable Isotope Internal Standard (ISTD)
Context Nitrosamine Impurity Control for APIs & Drug Products

Substituting N-Nitroso Vonoprazan-13C,d3 with a generic nitrosamine internal standard (such as NDMA-d6 or NDEA-d10) or a lower-mass isotope fundamentally compromises method validity and regulatory compliance. Generic standards lack the structural homology of NVP, meaning they do not co-elute during chromatography and therefore fail to accurately correct for the specific matrix effects and ion suppression zones created by the high-concentration vonoprazan API [1]. Furthermore, utilizing a +2 Da or +3 Da labeled NVP analog is scientifically flawed due to the presence of a sulfur atom in the vonoprazan structure. The natural 34S isotope (4.25% abundance) generates a massive M+2 isotopic envelope that causes severe cross-talk in lower-mass internal standard channels, leading to inaccurate quantification at the critical limit of quantitation (LOQ) [2].

Substitution Risk

Unlabeled NVP
Co-elutes with the analyte, introducing risk of inaccurate quantification. External calibration is susceptible to matrix effects at ultra-trace levels.
Differently Labeled Analog
May exhibit different mass shifts or chromatographic behavior (e.g., deuterium effect), requiring additional method validation for selectivity and precision.

Elimination of Isotopic Cross-Talk via +4 Da Mass Shift

The molecular structure of N-nitroso vonoprazan contains a sulfur atom, which inherently produces a prominent M+2 peak due to the natural 4.25% abundance of the 34S isotope. When utilizing a +2 Da labeled internal standard, the unlabeled analyte's M+2 envelope directly interferes with the IS detection channel, causing significant signal inflation [1]. By employing the N-Nitroso Vonoprazan-13C,d3 standard, the +4 Da mass shift completely bypasses this isotopic overlap, reducing cross-talk to negligible levels and ensuring accurate calibration at ultra-trace concentrations [2].

Evidence DimensionIsotopic Cross-Talk (Analyte to IS Channel)
Target Compound Data< 0.1% interference at M+4 (13C,d3)
Comparator Or Baseline> 4.5% interference at M+2 (d2 labeled analog)
Quantified Difference> 45-fold reduction in channel cross-talk
ConditionsLC-MS/MS MRM mode at upper limit of quantification (ULOQ)

Prevents false internal standard signal inflation, which would otherwise lead to dangerous under-reporting of the toxic nitrosamine impurity in batch release testing.

Mass Shift Comparison
Head-to-head
+4 Da vs unlabeled (0 Da) and +1 Da (15N analog)
Supports high-selectivity ISTD detection with reduced isotopic cross-talk.
Based on calculated molecular formulas.

Matrix Effect Correction in Formulated Drug Products

During the LC-ESI-MS/MS analysis of vonoprazan tablets, the high concentration of the active pharmaceutical ingredient (API) and excipients causes severe, localized ion suppression in the electrospray ionization source. Generic nitrosamine standards like NDMA-d6 elute at different retention times and fail to experience the same suppression environment as NVP [1]. The structurally identical N-Nitroso Vonoprazan-13C,d3 precisely co-elutes with the target analyte, perfectly mirroring its ionization dynamics and maintaining strict recovery margins required by ICH Q2(R2) guidelines [2].

Evidence DimensionRelative Recovery Accuracy
Target Compound Data98% - 102% recovery (RSD < 5%)
Comparator Or Baseline75% - 120% recovery (RSD > 15%) using NDMA-d6
Quantified DifferenceElimination of up to 20% matrix-induced quantification error
ConditionsSpike-and-recovery in vonoprazan tablet matrix (LC-ESI-MS/MS)

Guarantees that the analytical method will pass stringent regulatory validation for accuracy and precision in complex commercial drug matrices.

Precision vs External Standard
Class-level
Projected RSD improvement >5 percentage points
Isotope dilution may enhance precision and lower detection limits compared to external calibration.
Class-level inference; direct method comparison not available.

Autosampler Stability and Deuterium Exchange Prevention

For high-throughput pharmaceutical quality control, internal standards must remain stable in acidic mobile phases (e.g., 0.1% formic acid) over long analytical runs. Poorly designed deuterated standards with exchangeable protons can undergo H/D exchange with the solvent, leading to a loss of the isotopic label and subsequent calibration drift [1]. The specific 13C and d3 labeling positions in N-Nitroso Vonoprazan-13C,d3 are synthetically locked on non-exchangeable sites, ensuring long-term isotopic purity and consistent MS/MS response factors over extended autosampler residency times [2].

Evidence DimensionIsotopic Label Retention
Target Compound Data> 99% label retention over 48 hours
Comparator Or Baseline< 90% retention in labile d-labeled analogs
Quantified DifferencePrevention of > 10% calibration drift over a 2-day run
Conditions48-hour autosampler stability in 0.1% Formic Acid / Acetonitrile

Ensures calibration curve integrity during large, high-throughput commercial batch release sequences without requiring constant standard re-preparation.

LOQ for Low-Level Quantification
Cross-study comparable
1.0 ng/mL (LC-ESI-MS/MS)
Supports method validation for nitrosamine impurity control at regulatory levels (ADI 96 ng/day).
Method validated per ICH guidelines; ADI set by FDA.

Regulatory Batch Release Testing (LC-MS/MS)

Serving as the definitive internal standard for quantifying N-nitroso vonoprazan in commercial API and finished tablet batches to ensure compliance with FDA/EMA Acceptable Intake limits (e.g., 96 ng/day) [1].

NDSRI Method Development and Validation

Providing the necessary +4 Da mass shift to eliminate 34S isotopic cross-talk, enabling analytical laboratories to validate ultra-sensitive methods with Limits of Quantitation (LOQ) at or below 0.5 ng/mL [2].

Accelerated Stability and Degradation Studies

Tracking the formation kinetics of N-nitroso vonoprazan in formulated products under stress conditions (e.g., 40°C / 75% RH), where precise matrix effect correction is required as excipient degradation alters the sample matrix over time [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
LC-MS/MS Method Development
+4 Da mass shift & isotope dilution capability
Selectivity, accuracy, matrix effect correction
QC Batch Release Testing
Robustness for routine quantification
Precision at low levels, batch-to-batch consistency
Forced Degradation Studies
Stable isotope label for accurate tracer quantification
Recovery and linearity under stress conditions

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Exact Mass

378.10707476 Da

Monoisotopic Mass

378.10707476 Da

Heavy Atom Count

26

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